![molecular formula C17H16F2N6O2S B2954140 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013755-80-0](/img/structure/B2954140.png)
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, also known as DS-1040, is a small molecule drug that is currently undergoing clinical trials for the treatment of acute ischemic stroke and pulmonary embolism. This compound has shown promising results in preclinical studies, and its unique mechanism of action has attracted the attention of researchers in the field of cardiovascular medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Some research efforts have been directed towards the synthesis of bioactive sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds have been evaluated for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Furthermore, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared and found to exhibit antimicrobial activity (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Antiproliferative Activity
The antiproliferative activity of novel heterocyclic compounds containing a sulfonamido moiety has been investigated, with several compounds showing promising results against human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This indicates the potential of such molecules in cancer therapy research.
Mechanistic Studies and Drug Design
Additionally, the structural and mechanistic studies of these derivatives provide insights into their interactions with biological targets, aiding in the rational design of new drugs. The development of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine highlights the ongoing efforts in exploring these molecules for their potential to inhibit human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).
Wirkmechanismus
Target of Action
Compounds with a sulfonyl piperazine moiety are often associated with a variety of biological activities. They can interact with various proteins or enzymes in the body, which can be their primary targets .
Mode of Action
The interaction between the compound and its target can lead to changes in the target’s function, which can result in a therapeutic effect. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can affect its bioavailability. For example, how well the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For example, it might lead to the death of disease-causing cells or the reduction of harmful molecules .
Eigenschaften
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBDIONLJYKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.